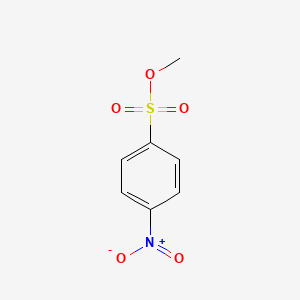

Methyl 4-nitrobenzenesulfonate

描述

Significance of Methyl 4-nitrobenzenesulfonate in Contemporary Chemical Science

In the realm of contemporary chemical science, this compound is primarily recognized for its role as a powerful and efficient methylating agent. chemicalbook.com Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis. The "magic methyl" effect, a term coined in medicinal chemistry, highlights the profound impact that the introduction of a methyl group can have on the pharmacological properties of a molecule. rsc.org

This compound serves as a key reagent in achieving this critical chemical modification. rsc.org It is widely employed in the study of nucleophilic substitution reactions, particularly S_N2 reactions. chemicalbook.comsigmaaldrich.com Researchers utilize this compound to investigate reaction kinetics and mechanisms due to its well-defined reactivity profile. chemicalbook.comsigmaaldrich.comnih.gov For instance, studies have explored its reactions with a variety of nucleophiles, including ammonia (B1221849), amines, and bromide ions, often in complex systems like micellar solutions to understand reaction dynamics in different environments. chemicalbook.comnih.govchemicalbook.inacs.orgacs.org

Beyond its use in fundamental mechanistic studies, this compound is a valuable tool in synthetic organic chemistry. It has been utilized in sophisticated catalytic processes, such as the Catellani-type C(sp²)–H methylation of aryl halides, demonstrating its utility in the construction of complex molecular architectures. rsc.org

Interdisciplinary Relevance of this compound Studies

The utility of this compound extends beyond the confines of traditional organic chemistry, finding applications in a range of interdisciplinary fields.

In biochemistry and medicinal chemistry , it is employed as a selective S-methylating agent to probe the structure and function of biomolecules. For example, it has been used to study enzyme kinetics and to identify active site residues in enzymes through selective methylation. One notable study demonstrated the inactivation of L-threonine dehydrogenase from Escherichia coli through the specific methylation of a histidine residue, providing insights into the enzyme's mechanism. nih.gov This ability to selectively modify proteins makes it a valuable tool for chemical biology and drug discovery research.

In materials science , the principles of reactions involving compounds like this compound are relevant to the synthesis of new materials. While direct applications in materials may be less common, the fundamental understanding of sulfonate chemistry is crucial. For example, the synthesis of pyrazole (B372694) derivatives incorporating the 4-nitrobenzenesulfonate group has been explored for their potential in creating materials with interesting crystal structures and intermolecular interactions. iucr.orgiucr.org

Furthermore, in analytical chemistry , derivatives of this compound can be used to prepare samples for structural analysis. Its reactivity allows for the derivatization of various analytes, which can enhance their detection sensitivity in analytical techniques.

Data and Findings

To provide a clearer picture of its properties and applications, the following tables summarize key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇NO₅S |

| Molecular Weight | 217.20 g/mol |

| Melting Point | 89-92 °C chemicalbook.in |

| Appearance | Pale yellow-beige powder chemicalbook.com |

| CAS Number | 6214-20-6 chemicalbook.in |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings |

| Organic Synthesis | Methylating agent in Catellani-type C-H methylation | Successful methylation of 2-bromoanisole (B166433). rsc.org |

| Biochemistry | Inactivation of E. coli L-threonine dehydrogenase | Selective methylation of Histidine-90, leading to enzyme inactivation. nih.gov |

| Physical Organic Chemistry | Kinetic studies of S_N2 reactions | The reaction with bromide ions has been studied in various micellar solutions to understand the effect of the reaction medium. nih.govacs.orgacs.org |

| Medicinal Chemistry | Probe for enzyme active sites | Used to identify key amino acid residues in enzymes. |

Structure

3D Structure

属性

IUPAC Name |

methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJNEUWTBBZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064138 | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-20-6 | |

| Record name | Methyl 4-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-nitrobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-NITROBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3FYB9V7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 4 Nitrobenzenesulfonate

Established Synthetic Pathways for Methyl 4-nitrobenzenesulfonate

The traditional syntheses of this compound are well-documented and widely practiced in laboratory and industrial settings. These methods include the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with methanol (B129727), the sulfonation of nitrobenzene (B124822) followed by methylation, and the direct methylation of 4-nitrobenzenesulfonic acid.

Nucleophilic Substitution of 4-Nitrobenzenesulfonyl Chloride with Methanol

The most common and direct route to this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with methanol. This method is favored for its high efficiency and the ready availability of the starting materials. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the methanol molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The presence of a strong electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The reaction is facilitated by a base, which deprotonates the methanol to form the more potent methoxide (B1231860) nucleophile. This methoxide then attacks the sulfur center, leading to a transition state where the new carbon-oxygen bond is forming concurrently with the breaking of the sulfur-chlorine bond. The reaction concludes with the departure of the chloride leaving group, yielding this compound. Kinetic studies of this reaction with various nucleophiles, including ammonia (B1221849) and amines, have been conducted to further understand its SN2 nature. sigmaaldrich.comchemicalbook.com

The efficiency and yield of the synthesis of this compound via nucleophilic substitution are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of base.

Temperature: The reaction is typically conducted at low temperatures, often around 0°C, to control the exothermic nature of the reaction and to minimize the formation of side products.

Solvent: Dichloromethane is a commonly used solvent for this reaction as it effectively dissolves both the 4-nitrobenzenesulfonyl chloride and methanol. Other solvents may be employed, and studies have shown that the reaction rate can be influenced by the polarity of the solvent medium. researchgate.net

Base: A base is crucial for neutralizing the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product side. Triethylamine (B128534) is a frequently used base for this purpose. The selection of the base can impact the reaction rate and the ease of product purification.

Table 1: Optimized Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition/Reagent | Purpose |

|---|---|---|

| Temperature | 0°C | To control exothermicity and minimize side reactions. |

| Solvent | Dichloromethane | To ensure the solubility of reactants. |

Reaction Mechanism via SN2 Pathway

Sulfonation of Nitrobenzene Followed by Methylation

An alternative, though less direct, pathway to this compound begins with the sulfonation of nitrobenzene. This two-step process first introduces a sulfonic acid group onto the nitrobenzene ring, which is then esterified with a methylating agent.

The initial sulfonation of nitrobenzene typically involves treatment with a strong sulfonating agent like sulfuric acid. This electrophilic aromatic substitution reaction primarily yields a mixture of sulfonic acid isomers. The subsequent methylation of the resulting 4-nitrobenzenesulfonic acid can then be carried out to form the desired methyl ester. However, this method can be complicated by the need to separate the desired para-isomer from other isomers formed during the sulfonation step.

Direct Methylation of 4-Nitrobenzenesulfonic Acid

A more direct approach, starting from the pre-formed sulfonic acid, is the direct methylation of 4-nitrobenzenesulfonic acid. This method avoids the initial sulfonation step and the associated isomer separation challenges. The methylation can be achieved using various methylating agents. The reaction of 4-nitrobenzenesulfonic acid with a suitable methylating agent, under appropriate conditions, yields this compound. This method is particularly useful when high-purity 4-nitrobenzenesulfonic acid is readily available. google.com

Advanced Synthetic Approaches and Innovations

In addition to the well-established methods, research into more advanced and innovative synthetic strategies for preparing this compound and related compounds continues. These approaches often focus on improving efficiency, selectivity, and the use of milder reaction conditions.

One area of innovation involves the use of phase-transfer catalysis or micellar systems to enhance the reaction rates and yields of the nucleophilic substitution reaction. researchgate.netnih.gov Studies have investigated the kinetics of the reaction between this compound and bromide ions in mixed single-chain-gemini micellar solutions, demonstrating the influence of the reaction medium on the substitution process. nih.gov

Furthermore, this compound itself is utilized as a methylating agent in various advanced synthetic methodologies. rsc.orgnih.gov For instance, it has been employed in the Catellani-type C(sp2)–H methylation of aryl bromides and in the N-methylation of amino acids on a solid support. rsc.orgnih.gov These applications highlight the compound's role as a key reagent in modern organic synthesis, enabling the introduction of methyl groups into complex molecules under specific and controlled conditions.

Green Chemistry Principles in this compound Synthesis

While traditional synthesis methods are effective, there is growing interest in applying green chemistry principles to the production of this compound. This includes exploring the use of more environmentally benign solvents and catalysts. For instance, studies have investigated the use of water-glycerol and water-ethylene (B12542467) glycol solvent systems. These solvent systems can offer advantages in terms of reduced toxicity and environmental impact compared to chlorinated solvents like dichloromethane.

Catalyst Development for Enhanced Synthesis Efficiency

Catalyst development plays a crucial role in improving the efficiency of synthetic routes to this compound and its derivatives. While the standard synthesis often relies on a stoichiometric amount of base, research into catalytic systems is ongoing. For example, in related reactions, metal m-nitrobenzenesulfonates, such as cobalt (II) m-nitrobenzenesulfonate, have been developed as water-tolerant Lewis acid catalysts for the synthesis of quinazolinones. These catalysts can be used in small amounts (e.g., 3 mol%) and are recoverable and recyclable, which enhances the efficiency and sustainability of the process.

Furthermore, iron catalysts, such as Fe(acac)₃, have been utilized in reactions where this compound acts as a reagent. For instance, it has been used as an oxygenation reagent in the presence of Fe(acac)₃ and a reductant for the stereoselective installation of a tertiary alcohol in the total synthesis of complex natural products. nih.govacs.org These examples highlight the potential for developing more sophisticated catalytic systems to improve the synthesis and application of this compound.

Purity and Characterization in Synthetic Protocols

Ensuring the purity and confirming the structure of synthesized this compound are critical steps in any synthetic protocol. A combination of analytical and spectroscopic techniques is employed for this purpose.

Analytical Techniques for Purity Assessment in Synthetic Samples

The purity of this compound is commonly assessed using high-performance liquid chromatography (HPLC). A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. Elemental analysis is another fundamental technique used to confirm the elemental composition of the synthesized compound, with a reported purity of 99% being achievable.

For detecting potential genotoxic impurities, such as this compound itself in active pharmaceutical ingredients (APIs), highly sensitive methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed. researchgate.netmdpi.com These methods can quantify impurities at very low levels, ensuring the safety and quality of pharmaceutical products. researchgate.netmdpi.com

Table 1: Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity validation | C18 column, acetonitrile/water mobile phase |

| Elemental Analysis | Confirmation of elemental composition | Provides percentage of C, H, N, S, O |

| UPLC-MS/MS | Quantification of trace impurities | Can achieve detection limits as low as 0.15 ng/mL researchgate.net |

Spectroscopic Characterization of Synthesized this compound

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the presence and arrangement of protons in the molecule. In DMSO-d₆, characteristic signals appear at approximately δ 8.25 (d, 2H, Ar–H), 8.22 (d, 2H, Ar–H), and 3.99 (s, 3H, CH₃). In CDCl₃, the signals are observed at δ 8.43 - 8.39 (m, 2H), 8.13 - 8.09 (m, 2H), and 3.85 (s, 3H). orgsyn.org

¹³C NMR: Provides information about the carbon skeleton. In DMSO-d₆, peaks are observed at approximately 153.2 (C–NO₂), 140.1 (C–SO₃), 129.8 (Ar–C), and 56.1 (CH₃). In CDCl₃, peaks are at 151.0, 141.2, 129.5, 124.6, and 57.1. orgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands include the NO₂ stretching at 1540–1535 cm⁻¹ and the sulfonate S=O stretching at approximately 1353 and 1186 cm⁻¹. orgsyn.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The calculated exact mass for C₇H₇NO₅S is 217.00394, with a found value of 217.00398. orgsyn.org

Table 2: Spectroscopic Data for this compound

| Technique | Solvent/Method | Characteristic Peaks/Signals |

|---|---|---|

| ¹H NMR | CDCl₃ | δ 8.43 - 8.39 (m, 2H), 8.13 - 8.09 (m, 2H), 3.85 (s, 3H) orgsyn.org |

| DMSO-d₆ | δ 8.25 (d, 2H), 8.22 (d, 2H), 3.99 (s, 3H) | |

| ¹³C NMR | CDCl₃ | δ 151.0, 141.2, 129.5, 124.6, 57.1 orgsyn.org |

| DMSO-d₆ | δ 153.2, 140.1, 129.8, 56.1 | |

| IR (neat) | cm⁻¹ | 3108, 1607, 1535 (NO₂), 1353 (S=O), 1186 (S=O) orgsyn.org |

| HRMS (EI) | - | Calculated for C₇H₇NO₅S: 217.00394; Found: 217.00398 orgsyn.org |

Reaction Mechanisms and Chemical Reactivity of Methyl 4 Nitrobenzenesulfonate

Nucleophilic Substitution Reactions of Methyl 4-nitrobenzenesulfonate

This compound readily undergoes nucleophilic substitution reactions, primarily following an SN2 mechanism. cdnsciencepub.com The 4-nitrobenzenesulfonate group is an excellent leaving group, a property enhanced by the electron-withdrawing nature of the nitro group, which stabilizes the departing anion. This enhances the electrophilicity of the methyl group, making it susceptible to attack by a wide array of nucleophiles. windows.net

Reactivity with Various Nucleophiles (e.g., Halide Ions, Amines, Anionic Nucleophiles)

This compound exhibits reactivity with a diverse range of nucleophiles. sigmaaldrich.com

Halide Ions: The compound reacts effectively with halide ions such as bromide (Br⁻) and chloride (Cl⁻). researchgate.net Studies have extensively investigated these reactions, particularly in various solvent systems and in the presence of micelles, to understand the kinetics and mechanisms involved. researchgate.netacs.org The smaller methyl group on the ester facilitates faster reactions compared to its bulkier ethyl or isopropyl counterparts due to reduced steric hindrance.

Amines: The kinetics of SN2 reactions involving this compound have been studied with ammonia (B1221849), as well as primary, secondary, and tertiary amines. sigmaaldrich.com The rate of aminolysis is influenced by the nucleophilicity and steric bulk of the amine. For instance, studies have shown that the aminolysis rate constant is significantly faster in certain ionic liquids compared to water. conicet.gov.ar

Anionic Nucleophiles: Besides halides, the compound reacts with other anionic nucleophiles. sigmaaldrich.com For example, its reaction with hydroxide (B78521) ions (OH⁻) in cationic micellar solutions has been shown to be significantly accelerated compared to the reaction in a simple aqueous solution. researchgate.netacs.org The reaction with sodium acetate (B1210297) in the presence of a surfactant to form an ester has also been reported. asianpubs.org

The general scheme for the nucleophilic substitution reaction is depicted below:

O₂NC₆H₄SO₃CH₃ + Nu⁻ → CH₃Nu + O₂NC₆H₄SO₃⁻

Where Nu⁻ represents a generic nucleophile.

Kinetics of SN2 Reactions

The kinetics of the SN2 reactions of this compound are a central focus of many research studies, providing insights into reaction dynamics. sigmaaldrich.com

The solvent environment plays a crucial role in the kinetics of SN2 reactions involving this compound. Studies have been conducted in various solvent systems, including water-ethylene (B12542467) glycol and water-glycerol mixtures. acs.org

In water-ethylene glycol micellar solutions, the reaction between this compound and bromide ions is faster in cationic micelles than in water alone. researchgate.netacs.org The addition of ethylene (B1197577) glycol can influence the reaction rate by altering the polarity of the micellar surface region and affecting the distribution of the substrate between the micellar and bulk aqueous phases. researchgate.netacs.org Specifically, ethylene glycol has been observed to retard the rate of reaction. researchgate.net Similarly, in water-glycerol micellar solutions, an increase in glycerol (B35011) content leads to a decrease in the equilibrium-binding constants of the substrate to the micelle, thereby reducing the affinity between them. However, the second-order rate constants within the micellar phase remain stable across different solvent compositions, indicating the robustness of the SN2 mechanism.

Kinetic data for the solvolysis of related benzenesulfonate (B1194179) esters show that the rates decrease when the solvent is changed from ethanol-water to the less nucleophilic dioxane-water mixture, disproportionately affecting the methyl ester. cdnsciencepub.com

Micellar systems have a profound impact on the reaction rates and mechanisms of this compound with nucleophiles. researchgate.net Cationic surfactants, in particular, have been shown to catalyze these reactions. researchgate.netasianpubs.org

The catalytic effect arises from the ability of micelles to concentrate both the neutral substrate (this compound) and the anionic nucleophile at the micelle-water interface, a region often referred to as the micellar pseudophase. srce.hr This concentration effect leads to a significant increase in the observed reaction rate. acs.orgacs.org For example, the SN2 reaction between this compound and bromide ions is accelerated in the presence of tetradecyltrimethylammonium bromide (TTAB) micelles. acs.org

The pseudophase model is widely used to quantitatively analyze the kinetic data of reactions in micellar media. researchgate.netresearchgate.netmdpi.com This model treats the micellar and aqueous phases as distinct reaction regions. acs.orgsrce.hr The observed rate constant is considered the sum of the reaction rates in each pseudophase. acs.org

The model helps in estimating the second-order rate constant within the micellar pseudophase (km) and the binding constant of the substrate to the micelles. researchgate.netacs.org However, accurately determining these parameters can be challenging. For instance, the weak binding of this compound to some micelles means the reaction in the aqueous phase cannot be neglected, which can introduce errors when analyzing data based on pseudo-first-order kinetics. acs.org The model has been successfully applied to the reaction of this compound with chloride ions in mixed cationic/nonionic micellar systems. researchgate.net

The type and concentration of the surfactant significantly influence the reaction kinetics.

Surfactant Type: Different surfactants create micelles with varying properties, such as surface polarity and charge density, which in turn affect reaction rates. researchgate.net For the reaction with bromide ions, cationic gemini (B1671429) surfactants have been shown to have a better catalytic effect than their single-chain counterparts. researchgate.net In mixed micellar systems, such as those containing a single-chain surfactant and a gemini surfactant, the tendency to form larger, non-spherical aggregates can be altered, which has kinetic consequences. researchgate.netnih.gov Studies with mixed systems of surfactants with different head groups have shown non-ideal behavior, sometimes leading to a slower reaction compared to single surfactant systems. asianpubs.org

Surfactant Concentration: As the surfactant concentration increases above the critical micelle concentration (CMC), more micelles are formed, leading to a greater incorporation of the substrate and an increase in the reaction rate. acs.org However, increasing the concentration of a nonionic surfactant like Triton X-100 in a mixed micelle system with a cationic surfactant can slow down the reaction. researchgate.netasianpubs.org The morphology of the micelles can also change with concentration, for example, from spherical to rod-like structures, which can be detected through kinetic studies. researchgate.netnih.gov

Data Tables

Table 1: Kinetic Parameters for the Reaction of this compound in Different Micellar Media

| Solvent System | Surfactant | Kₛ (M⁻¹) | kₘ (M⁻¹s⁻¹) |

| Water–Glycerol (30%) | Not Specified | 1200 | 0.45 |

| Water–Ethylene Glycol (20%) | Not Specified | 980 | 0.48 |

This table presents the equilibrium-binding constants (Kₛ) and the second-order rate constants in the micellar phase (kₘ) for the reaction of this compound in different mixed solvent micellar solutions.

Table 2: Influence of Surfactant Head Group on SN2 Reaction Rates

| Surfactant | Rate Increase Factor (vs. aqueous OH⁻) |

| Cetyltrimethylammonium hydroxide (CTAOH) | 6-15 |

| Cetyltripropylammonium hydroxide (CTPAOH) | 6-15 |

This table shows the rate enhancement for the SN2 substitution of this compound in the presence of different cationic surfactants compared to the reaction in aqueous hydroxide solution. researchgate.netacs.org

Micellar Effects on Reaction Rates and Mechanisms

Pseudophase Model Application in Micellar Catalysis

Electrophilic Aromatic Substitution Mechanisms Involving this compound

While this compound is primarily known as a methylating agent in nucleophilic substitution reactions, the principles of electrophilic aromatic substitution (EAS) are central to understanding the reactivity of its aromatic ring. The general mechanism of EAS involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.comhu.edu.jo This is typically the rate-determining step. numberanalytics.com Subsequently, a proton is lost from the ring, restoring aromaticity. hu.edu.jomasterorganicchemistry.com

In the context of substituted benzenes like this compound, the existing substituents on the ring dictate the position of further electrophilic attack.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. rsc.org It deactivates the benzene ring towards electrophilic attack by reducing its electron density. rsc.org This deactivating effect means that harsher conditions are generally required for electrophilic substitution to occur on nitro-substituted benzene rings compared to unsubstituted benzene. chemguide.co.uk

Furthermore, the nitro group acts as a meta-director. chemguide.co.uk This means it directs incoming electrophiles to the meta position (carbon-3 and carbon-5) relative to itself. This directive effect can be explained by examining the resonance structures of the arenium ion intermediate formed during the attack of an electrophile. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable and energetically unfavorable arrangement. In contrast, when the attack occurs at the meta position, the positive charge in the resonance intermediates is never placed on the carbon atom bearing the nitro group, making the meta-pathway more energetically favorable. chemguide.co.uk

Therefore, in any potential electrophilic aromatic substitution reaction involving this compound, the nitro group would strongly disfavor substitution and direct any incoming electrophile to the positions meta to it (and ortho to the sulfonate group).

Enzymatic Reactions and Biocatalysis

This compound serves as a valuable reagent in biochemical studies, particularly in the context of enzymatic reactions and biocatalysis, primarily due to its ability to act as a methyl donor.

Methylation of Proteins and Peptides by this compound

This compound is recognized for its ability to methylate amino acid residues in proteins and peptides. It has been shown to modify specific residues, which can lead to the inactivation or altered activity of enzymes, making it a useful tool for studying enzyme structure-function relationships. nih.gov For instance, it has been used to inactivate enzymes like Vibrio harveyi luciferase and α-chymotrypsin through selective methylation. acs.org In the case of α-chymotrypsin, methylation of histidine-57 at the active site has been demonstrated. acs.org Similarly, studies on L-threonine dehydrogenase from Escherichia coli showed that this compound causes a time- and concentration-dependent loss of enzymatic activity by methylating histidine-90. nih.gov

Role as a Selective S-Methylating Agent

A key application of this compound in biochemistry is its role as a selective S-methylating agent for sulfhydryl groups (-SH) in proteins and peptides. nih.gov The sulfonate group is an excellent leaving group, facilitated by the electron-withdrawing nitro group, which enhances the reactivity of the methyl group towards nucleophilic attack by the sulfur atom of cysteine residues. This selectivity allows for the specific modification of cysteine, which is often crucial for protein structure and function through disulfide bond formation or metal coordination. The reaction has been successfully applied to various proteins and peptides, including glutathione (B108866) and insulin. nih.gov

Methyltransferase-Catalyzed Methylation with this compound as a Methyl Donor

Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a substrate. researchgate.netnih.gov Recent research has explored the use of synthetic, non-volatile methyl donors to replace the expensive and often unstable SAM for in situ regeneration or as direct substitutes in biocatalytic processes. researchgate.netresearchgate.net this compound (MeONs) has been investigated as one such alternative methyl donor. researchgate.netresearchgate.net

Studies have shown that certain methyltransferases, such as those from the thiopurine methyltransferase family, can utilize sulfonate-based methyl donors like this compound to convert S-adenosylhomocysteine (SAH) back into the active cofactor SAM. researchgate.net This enzymatic regeneration process is crucial for the large-scale application of methyltransferases in synthesizing valuable methylated compounds. researchgate.net Additionally, this compound is used in the chemical synthesis of extended cofactor analogs for methyltransferases, where it serves to alkylate S-adenosylhomocysteine to create probes for studying and labeling biomolecules like DNA. nih.govacs.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-dodecyltrimethylammonium bromide (DTAB) |

| dodecyl tricosaoxyethylene glycol ether (Brij-35) |

| alkanediyl-alpha-omega-bis(dodecyldimethylammonium) bromide |

| ethylene glycol |

| glycerol |

| S-adenosylmethionine (SAM) |

| S-adenosylhomocysteine (SAH) |

| glutathione |

| insulin |

| L-threonine |

Reduction of this compound by FMN Reductase [NAD(P)H]

The nitroaromatic structure of this compound makes it a substrate for nitroreductase enzymes. These enzymes, which are found primarily in bacteria, catalyze the reduction of nitro groups using flavin cofactors like flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) and a reducing agent, typically NAD(P)H. researchgate.net The reduction of nitroaromatic compounds is a critical process in bioremediation and can also be a key activation step for certain prodrugs. researchgate.netcswab.org

Specifically, an FMN reductase [NAD(P)H] from Bacillus subtilis (strain 168), also referred to as NfrA2, has been shown to reduce this compound. uniprot.org This enzyme utilizes NADH or NADPH as the electron donor to reduce FMN, which then transfers electrons to the nitroaromatic substrate. uniprot.org The catalytic process follows a classic ping-pong bi-bi reaction mechanism. uniprot.org The reduction of nitro-organic compounds like this compound is believed to occur in the active site of the enzyme, as it proceeds without the need for external FMN. uniprot.org

The enzymatic reduction of this compound by FMN reductase from Bacillus subtilis has been characterized kinetically. The Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax) provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

The kinetic parameters for the FMN reductase were determined at pH 8.0 and a temperature of 25°C. For this compound, the KM value was found to be 96 µM, with a corresponding Vmax of 73.6 µmol/min/mg of enzyme. uniprot.org These values can be compared to those for other substrates and cofactors of the same enzyme under identical conditions.

| Substrate/Cofactor | KM (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| This compound | 96 | 73.6 |

| FMN | 4.2 | 200 |

| NADPH | 4.4 | - |

| NADH | 6.4 | - |

| 4-Nitrophenol | 0.2 | 7 |

| 5-Nitro-2-furaldehyde semicarbazone | 0.7 | 4 |

| Chromate | 5 | 0.9 |

Applications of Methyl 4 Nitrobenzenesulfonate in Advanced Organic Synthesis

Methylating Agent in Complex Molecule Synthesis

Methyl 4-nitrobenzenesulfonate (MNBS) is recognized as a selective S-methylating agent in biochemical research. It facilitates the methylation of proteins and peptides through nucleophilic substitution reactions (SN2). The sulfonate group, enhanced by the electron-withdrawing nitro group, acts as an excellent leaving group, thereby increasing the reactivity of the methyl group. This property is harnessed in various synthetic strategies to introduce methyl groups into complex molecules. researchgate.net The strategic placement of methyl groups can significantly enhance the pharmacological properties of drug candidates, such as improving binding affinities and potency.

Catellani-Type C–H Functionalization Reactions

The Catellani reaction, a palladium/norbornene-catalyzed process, is a powerful tool for the synthesis of multi-substituted arenes. rsc.orgchemrxiv.org In a notable application, this compound has been utilized as a methylating agent in a Catellani-type C(sp²)–H methylation of 2-bromoanisole (B166433). rsc.org This reaction demonstrates the utility of MNBS in forming C-C bonds at previously unreactive C-H sites, a significant advancement in organic synthesis. rsc.orguchicago.edu The use of aryl bromides as substrates in these reactions is particularly valuable from a synthetic standpoint. rsc.org

Directed C–H Methylation Strategies

Directed C–H methylation represents a key strategy for the selective functionalization of complex molecules. rsc.org While various directing groups and methylating agents have been explored, the core principle involves the transition metal-catalyzed activation of a C-H bond guided by a directing group. rsc.org For instance, palladium-catalyzed ortho-methylation of acetanilides has been achieved using methyl iodide. rsc.org Although direct examples of using this compound in this specific context are not detailed in the provided results, its role as a potent methylating agent suggests its potential applicability in such directed C-H functionalization strategies.

Late-Stage Methylation in Pharmaceutical Compound Development

The introduction of methyl groups in the later stages of a synthetic sequence, known as late-stage methylation, is a critical technology in pharmaceutical development. researchgate.netresearchgate.netnih.gov This approach allows for the rapid generation of analogs of complex drug molecules, potentially improving their pharmacological profiles. nih.govnih.gov Methyltransferase biocatalysis offers a highly regio- and chemoselective method for inserting methyl groups into complex molecules. researchgate.netresearchgate.net However, the dependence on the expensive cosubstrate S-adenosylmethionine (SAM) is a major drawback. researchgate.net Research has focused on the in-situ regeneration of SAM using more practical methylating agents. researchgate.netresearchgate.net this compound has been investigated as a methyl donor for enzymes in the thiopurine methyltransferase family to convert S-adenosylhomocysteine (SAH) back into SAM, showing efficiencies that rival those of methyl iodide-based reactions. researchgate.net This highlights its potential in developing more sustainable and scalable enzymatic late-stage methylation processes.

Sulfonating Reagent in Organic Transformations

While primarily known as a methylating agent, the structural components of this compound are derived from 4-nitrobenzenesulfonyl chloride, a key sulfonating reagent. sci-hub.semdpi.com The sulfonate ester moiety itself is a potent electrophile and a good leaving group, which is fundamental to its reactivity in nucleophilic substitution reactions. researchtrends.net In certain contexts, the 4-nitrobenzenesulfonate group can be introduced onto a molecule, acting as a sulfonate. For example, in the synthesis of some pyrazolecarboxamide derivatives with antifungal and antiviral activities, a 4-nitrobenzenesulfonate group is present in the final structure, showcasing its role beyond just being a leaving group. nih.gov

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The nitrobenzenesulfonate moiety is often employed to activate a hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions, a common strategy in drug synthesis. nih.govmdpi.com

Production of Antitubercular Drugs (e.g., Delamanid)

A significant application of a derivative of this compound, specifically (R)-(2-methyloxiran-2-yl)this compound, is in the synthesis of Delamanid. google.comgoogle.com Delamanid is a crucial drug for treating multidrug-resistant tuberculosis (MDR-TB). google.comgoogle.com In an alternative synthesis of Delamanid, (R)-(2-methyloxiran-2-yl)this compound is reacted with 4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenol. nih.govmdpi.com The resulting intermediate then undergoes a nucleophilic reaction with 2-bromo-5-nitroimidazole, followed by cyclization to yield Delamanid. nih.govmdpi.com

Synthesis of Pyrazole (B372694) Derivatives with Pharmacological Potential

The pyrazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netasianpubs.orgscirp.org The strategic functionalization of this heterocyclic system is key to developing new therapeutic agents.

In this context, a notable application involves the synthesis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. researchgate.netasianpubs.orgwur.nla2bchem.com This bioactive compound is prepared through a multi-step process. The synthesis begins with the formation of a pyrazolone (B3327878), typically from the condensation of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303) in ethanol. asianpubs.orgwur.nl The resulting pyrazolone is then reacted with 4-nitrobenzenesulfonyl chloride in acetonitrile (B52724) with triethylamine (B128534) as a base. asianpubs.orgwur.nl This reaction yields the target molecule, 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, which itself has potential pharmacological value and serves as an intermediate for further structural modifications. researchgate.netasianpubs.org The crystal structure of this compound has been thoroughly analyzed, providing insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its potential as a drug candidate. researchgate.netwur.nla2bchem.com

This synthetic strategy highlights the utility of sulfonyl chlorides in introducing the 4-nitrobenzenesulfonate group onto a heterocyclic core, creating a derivative with potential bioactivity. While this example uses the sulfonyl chloride precursor, the principle extends to the use of this compound as a methylating agent in other complex syntheses, such as the creation of the antitubercular drug Delamanid, which involves a nosylate (B8438820) intermediate. biosynth.com

Reagent in Analytical Chemistry

This compound serves as a valuable reagent in analytical chemistry, primarily due to its ability to derivatize other molecules, thereby enhancing their detectability and aiding in their structural analysis. researchgate.net

This compound is widely employed as a model substrate for studying the kinetics of nucleophilic substitution (S_N2) reactions. biosynth.com Its reaction with various nucleophiles, including amines and bromide ions, has been extensively investigated to elucidate reaction mechanisms and the influence of the reaction medium. biosynth.com

Kinetic studies are often performed in different solvent systems, such as mixed micellar solutions, to understand how surfactants and solvent polarity affect reaction rates. For instance, the reaction between this compound and bromide ions has been analyzed in mixed micellar solutions of n-dodecyltrimethylammonium bromide (DTAB) and other surfactants to probe morphological transitions in the micelles. researchgate.net The data from these studies provide fundamental insights into reaction dynamics in complex systems.

Table 1: Exemplary Kinetic Parameters for the Reaction of this compound in Micellar Media

| Solvent System | Equilibrium-binding Constant (K_S) (M⁻¹) | Second-order Rate Constant (k_m) (M⁻¹s⁻¹) |

|---|---|---|

| Water–Glycerol (B35011) (30%) | 1200 | 0.45 |

| Water–Ethylene (B1197577) Glycol (20%) | 980 | 0.48 |

Data sourced from studies on S_N2 reactions in micellar phases, illustrating the effect of solvent composition on substrate-micelle affinity and reaction rates.

These kinetic investigations are crucial for building predictive models of chemical reactivity.

This compound is used as a chemical reagent to prepare samples for structural analysis. researchgate.net By reacting with functional groups such as amines, alcohols, and thiols, it acts as a methylating agent. This derivatization can be crucial for several analytical techniques. For example, it can be used to determine the structure of amines and polyethers based on the kinetic data of the derivatization reaction. researchgate.net

Furthermore, converting an analyte into a crystalline derivative can facilitate its analysis by X-ray crystallography. The introduction of the rigid, planar nitrobenzene (B124822) group can promote crystallization and provide a heavy atom (sulfur) to aid in solving the phase problem during structure determination. The crystal structures of numerous sulfonate esters have been resolved, providing a basis for understanding the conformation of derivatized analytes. biosynth.com

In analytical chemistry, derivatization is a common strategy to enhance the detection of analytes that lack a suitable chromophore or fluorophore. nih.gov While this compound itself is not fluorescent, it is used as a derivatizing agent to attach a UV-active tag to other molecules. The 4-nitrobenzene moiety is a strong chromophore, meaning it absorbs ultraviolet light effectively. asianpubs.org When this compound reacts with an analyte (e.g., an alcohol or amine), it attaches the methyl group, but more importantly in this context, related derivatizing agents can introduce the entire nitrobenzenesulfonate group or similar chromophoric tags. This allows the resulting derivative to be readily detected by HPLC with a UV-Vis detector.

This approach improves detection sensitivity and selectivity, enabling the quantification of trace amounts of the target compound in complex matrices like human serum and wastewater. researchgate.net In a specialized application, the tritiated form, [3H]this compound, is used as a stable, non-volatile radiolabeling reagent for the methylation of alcohols and amines, allowing for highly sensitive detection through radiometric methods.

Theoretical and Computational Studies of Methyl 4 Nitrobenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of methyl 4-nitrobenzenesulfonate.

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a common method used to study the electronic structure of molecules like MNBS. Calculations on related nitrobenzenesulfonates have revealed a Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4.32 eV. The LUMO is significantly influenced by the π* orbitals of the nitro group, indicating this region's susceptibility to nucleophilic attack. The nitro group acts as a strong electron-withdrawing group, which enhances the reactivity of the methyl group by making the sulfonate group an excellent leaving group in nucleophilic substitution (SN2) reactions. Time-dependent DFT (TD-DFT) simulations have been used to predict electronic transitions, which align with experimental UV-Vis spectra.

The table below summarizes key electronic properties calculated for a related nitrobenzenesulfonate, which provides insight into the electronic characteristics of MNBS.

| Parameter | Value | Significance |

| HOMO-LUMO Gap | 4.32 eV | Indicates the chemical reactivity and the energy required for electronic excitation. |

| LUMO Composition | Primarily π* orbitals of the nitro group | Suggests the site for nucleophilic attack. |

| Predicted Electronic Transition (π→π) | 186 nm | Corresponds to the excitation from the nitrobenzene (B124822) moiety. |

| Predicted Electronic Transition (n→π) | 295 nm | Relates to the excitation from the sulfonamide group. |

Molecular Orbital Analysis for Reaction Pathways

Molecular orbital analysis helps in understanding the pathways of chemical reactions involving MNBS. For instance, in nucleophilic substitution reactions with halide ions like chloride (Cl⁻) and bromide (Br⁻), the interaction between the nucleophile's HOMO and the LUMO of MNBS is crucial. usp.br Computational studies have modeled the SN2 transition state, which is characterized by a pentacoordinate trigonal bipyramidal geometry with the nucleophile and the leaving group in opposite axial positions. usp.br This is a typical geometry for SN2 reactions at an aliphatic carbon. usp.br

Semi-empirical molecular orbital calculations have been employed to study the surprisingly facile C-S bond rupture in reactions of bis(nitroaryl) sulfonates with mercaptide anions, offering a model for understanding potential side reactions of MNBS under specific conditions. cdnsciencepub.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves in solution and interacts with its environment over time.

Solvation Effects on Reactivity

MD simulations have been used to investigate the nucleophilic substitution reaction of MNBS with halide ions in ionic liquids like 1-N-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆). usp.br These simulations revealed that the reaction rate in the ionic liquid is generally slower than in a less polar solvent like dichloromethane. usp.br This is attributed to the stabilization of the halide ion by the more polar ionic liquid, which increases the activation energy for the reaction. usp.br

Studies in mixed solvent systems, such as water-ethylene (B12542467) glycol and water-glycerol, have also been conducted to understand how the solvent composition affects the reaction rates and equilibrium-binding constants of MNBS in micellar solutions. researchgate.netacs.org

Interactions in Micellar Systems

The reactivity of this compound has been extensively studied in various micellar systems. researchgate.netacs.orgnih.gov Micelles, formed by surfactants in solution, can catalyze or inhibit reactions by concentrating reactants within the micellar structure.

Kinetic studies of the reaction between MNBS and bromide ions have been performed in cationic micellar solutions of tetradecyltrimethylammonium bromide (TTAB) and zwitterionic micellar solutions of N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB3-14). acs.org These studies highlight the complexities of determining rate constants within the micellar pseudophase and the influence of ion binding to the micelles. acs.org

Further research has explored this reaction in mixed micellar solutions of n-dodecyltrimethylammonium bromide (DTAB) and dodecyl tricosaoxyethylene glycol ether (Brij-35) with gemini (B1671429) surfactants. researchgate.netnih.gov These studies have provided kinetic evidence for morphological transitions of the micelles from spherical to spherocylindrical aggregates, and how this transition is influenced by the composition of the surfactant mixture. researchgate.netnih.gov The rate of reaction is sensitive to these changes in micellar characteristics. researchgate.net

The table below illustrates the effect of different micellar systems on the reaction of MNBS.

| Micellar System | Key Findings | Reference |

| Cationic (TTAB) and Zwitterionic (SB3-14) | Complex kinetic behavior due to ion binding and reaction in both aqueous and micellar phases. | acs.org |

| Mixed Single-Chain-Gemini (DTAB/Brij-35/12-s-12,2Br⁻) | Kinetic data reveals morphological transitions (sphere-to-rod) in the mixed micelles. | researchgate.netnih.gov |

| Cationic (CTAC)/Non-ionic (Triton X-100) | Increased mole fraction of the non-ionic surfactant slows down the reaction by decreasing the concentration of the counter-ion nucleophile at the micellar interface. | asianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or a particular property. frontiersin.orgeu.org While specific QSAR models solely for this compound are not extensively documented in the provided context, the principles of QSAR are highly relevant for predicting the properties of MNBS and its analogs.

Cheminformatics approaches, which involve the use of computational methods to analyze chemical information, are crucial for developing QSAR models. frontiersin.orgeu.org These methods can be used to calculate molecular descriptors for MNBS, such as those listed in the table below, which can then be correlated with its reactivity or potential toxicity. For instance, the genotoxic potential of 4-nitrobenzenesulfonate esters is recognized due to structural alerts for DNA reactivity. QSAR models can be developed to predict such properties for a series of related compounds, aiding in the early assessment of new chemical entities. eu.orguninsubria.it

The development of QSAR models for classes of chemicals that include MNBS can help in prioritizing them for further experimental testing and in understanding the structural features that drive their activity. uninsubria.it

| Descriptor | Value | Source |

| Molecular Weight | 217.20 g/mol | nih.gov |

| XLogP3 | 1.4 | nih.gov |

| Topological Polar Surface Area (TPSA) | 86.51 Ų | chemscene.com |

| Hydrogen Bond Acceptor Count | 5 | chemscene.com |

| Hydrogen Bond Donor Count | 0 | chemscene.com |

| Rotatable Bond Count | 3 | chemscene.com |

Prediction of Reactivity and Selectivity for Sulfonate Derivatives

Computational models, particularly those based on Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the reactivity and selectivity of sulfonate derivatives. These studies correlate the chemical structure of compounds with their chemical reactivity or biological activity.

Research on sulfonate and acylate derivatives has utilized DFT-based QSAR models to explain and predict their anti-malarial activity. indianchemicalsociety.com In these models, various global and local reactivity descriptors are calculated. indianchemicalsociety.com For instance, to quantify the role of electron density in determining reactivity, studies have used reactivity indices such as electrophilic and nucleophilic frontier electron density. indianchemicalsociety.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap (ΔE), are crucial descriptors in these analyses. indianchemicalsociety.com QSAR models are developed using multiple linear regression, with their predictive potential validated through methods like the "leave-one-out" (LOO) test. indianchemicalsociety.com A high cross-validated squared correlation coefficient (q² > 0.5) is often considered indicative of a highly predictive QSAR model. indianchemicalsociety.com

Kinetic studies on the Sₙ2 substitution reaction between this compound and bromide ions have been conducted in various micellar solutions. researchgate.net The pseudophase kinetic model has been effectively used to quantitatively rationalize the dependence of the observed rate constant on factors like surfactant concentration. researchgate.net These studies found that the reaction is significantly faster in cationic micelles than in water, and the model helps in understanding the distribution of the this compound between the micellar and bulk phases and the reaction rate within the micelle. researchgate.net

Furthermore, DFT calculations have been employed to elucidate reaction mechanisms and selectivity in reactions involving related compounds like 4-nitrobenzenesulfonic acid. mdpi.com These theoretical studies can assess different reaction pathways and identify the factors controlling stereoselectivity, such as stabilizing non-covalent interactions and unfavorable steric interactions. mdpi.com The combination of kinetic experiments and electronic structure investigations allows for the postulation of detailed reaction mechanisms, as demonstrated in studies on the reduction of nitro-aromatics. acs.org

| Methodology | Key Descriptors/Model | Application/Finding | Reference |

|---|---|---|---|

| DFT-based QSAR | HOMO-LUMO Energy Gap (ΔE), Electrophilic/Nucleophilic Frontier Electron Density | Predicted the anti-malarial activity of 2-aziridinyl-1,4-naphthoquinonyl sulfonate derivatives. | indianchemicalsociety.comresearchgate.net |

| Pseudophase Kinetic Model | Equilibrium binding constant, Second-order rate constant in micellar phase | Rationalized the increased rate of Sₙ2 reaction of this compound with Br⁻ in micellar solutions. | researchgate.net |

| DFT Calculations | Transition state energy, Non-covalent interaction analysis | Explained enantioselectivity in reactions catalyzed by 4-nitrobenzenesulfonic acid. | mdpi.com |

| QSAR | Electronic descriptors (R²) | Established correlation between chemical structure and anti-tuberculosis activity for xanthone (B1684191) derivatives, some containing sulfonate groups. R² values greater than 0.6 indicated a good model. | nih.gov |

Ligand-Protein Binding Affinity Studies

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, or binding affinity. This method is crucial in drug discovery and molecular biology to understand how a molecule like this compound or its derivatives might interact with biological targets.

A study involving the design of conjugates against the Chikungunya virus (CHIKV) utilized molecular docking to investigate the binding of a molecule containing a 4-nitrobenzenesulfonate moiety to the nsP3 protein of the virus. mdpi.com The docking calculations, performed with the AutoDock Vina algorithm, predicted a high binding affinity with a score of -10.9 kcal/mol. mdpi.com The analysis revealed that the benzenesulfonyl part of the molecule was bound within a protein cavity through three hydrophobic interactions with residues Asn24, Arg26, and Leu28, and one hydrogen bond between an oxygen atom of the -O-SO₂- group and the Asn24 residue. mdpi.com

In another study, novel coumarin (B35378) sulfonate derivatives were synthesized and their binding affinities with pancreatic lipase (B570770) and tyrosinase enzymes were evaluated computationally. dergipark.org.tr The binding affinities of the derivatives with pancreatic lipase ranged from -8.8 to -11.3 kcal/mol, which were higher than the standard drug orlistat (B1677487) (-7.1 kcal/mol). dergipark.org.tr Similarly, their affinities for the tyrosinase enzyme were also calculated. dergipark.org.tr These results highlight the potential of sulfonate derivatives as enzyme inhibitors.

Further research on scopoletin (B1681571) sulfonate derivatives as potential insecticidal agents also employed molecular docking to predict binding conformations with the enzyme acetylcholinesterase (AChE). mdpi.com The study found a good correlation between the predicted binding scores and the experimentally determined insecticidal activity, suggesting that AChE is a likely target. mdpi.com For example, compounds showing potent activity against AChE also had favorable binding interactions in the docking simulations. mdpi.com

| Ligand Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (Functionalized quinazoline)–(coumarin)–4-nitrobenzenesulfonate conjugate | Chikungunya Virus (CHIKV) nsP3 | -10.9 | Asn24, Arg26, Leu28 (Hydrophobic); Asn24 (H-bond) | mdpi.com |

| Coumarin Sulfonate Derivative (Compound 2c) | Pancreatic Lipase | -11.3 | Not specified | dergipark.org.tr |

| Coumarin Sulfonate Derivative (Compound 1a) | Tyrosinase | -8.0 | Not specified | dergipark.org.tr |

| Scopoletin Sulfonate Derivatives | Acetylcholinesterase (AChE) | Correlated with IC₅₀ values (e.g., 40.60 µg/mL for compound 5a) | Not specified | mdpi.com |

Environmental Fate and Ecotoxicological Research

Biodegradation Studies of Sulfonate Esters

The biodegradability of a chemical compound is a key determinant of its persistence in the environment. For sulfonate esters, biodegradability is significantly influenced by their chemical structure. Generally, the presence of functional groups such as nitro (-NO₂) and sulfonate (-SO₃H) on a benzene (B151609) ring tends to decrease the rate of biodegradation. uni-konstanz.de

While specific comprehensive biodegradation studies on Methyl 4-nitrobenzenesulfonate are not widely available in published literature, research on analogous compounds provides insight into its likely environmental behavior. Studies on other nitroaromatic sulfonates, such as 3-nitrobenzenesulfonate (NBS), and linear alkylbenzenesulfonates (LAS) offer valuable data on potential degradation pathways and mechanisms. uni-konstanz.denih.govuni-konstanz.de

Microbial degradation of sulfonated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, typically involving distinct enzymatic pathways.

Aerobic Degradation:

Under aerobic conditions, the degradation of aromatic sulfonates is often initiated by powerful oxidative enzymes. Bacteria have evolved several mechanisms for the desulfonation of these compounds. oup.comd-nb.info One common pathway involves the action of dioxygenase enzymes, which introduce two oxygen atoms into the aromatic ring, destabilizing the carbon-sulfur (C-S) bond and leading to the release of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.comd-nb.info For instance, the degradation of p-toluenesulfonate can proceed via a dioxygenase that converts it to protocatechuate with the release of sulfite. oup.com

For compounds containing a methyl ester group like this compound, an initial N-demethylation step is also a plausible pathway, as observed in the aerobic degradation of the structurally similar N-Methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357. plos.org This initial step forms formaldehyde (B43269) and 4-nitroaniline, which is then further degraded through monooxygenation and oxidative deamination. plos.org A similar demethylation or de-esterification could be the initial step for this compound.

Anaerobic Degradation:

In the absence of oxygen, anaerobic microorganisms employ different strategies. The degradation of nitroaromatic compounds often begins with the reduction of the nitro group. A study on 3-nitrobenzenesulfonate (NBS) using the electrochemically active bacterium Shewanella oneidensis MR-1 demonstrated its anaerobic degradation via a reductive pathway. nih.gov The study found that the Mtr respiratory pathway of the bacterium was crucial for the extracellular reduction of NBS, indicating that the compound could be transformed without being transported into the cell. nih.gov This reduction of the nitro group to an amino group is a common first step in the anaerobic breakdown of many nitroaromatic pollutants. wur.nl

| Compound | Condition | Organism/System | Key Pathway/Mechanism | Reference |

|---|---|---|---|---|

| 3-Nitrobenzenesulfonate (NBS) | Anaerobic | Shewanella oneidensis MR-1 | Reductive pathway involving the Mtr respiratory system for extracellular reduction of the nitro group. | nih.gov |

| p-Toluenesulfonate (TS) | Aerobic | Comamonas testosteroni T-2 | Initial monooxygenation of the methyl group, followed by dioxygenation of the resulting p-sulfobenzoate to yield protocatechuate and sulfite. | oup.com |

| N-Methyl-4-nitroaniline (MNA) | Aerobic | Pseudomonas sp. strain FK357 | N-demethylation to 4-nitroaniline, followed by monooxygenation to 4-aminophenol (B1666318) and subsequent ring cleavage. | plos.org |

| Linear Alkylbenzenesulfonates (LAS) | Aerobic | Bacterial Consortia | ω-oxygenation and β-oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. | uni-konstanz.de |

Complete biodegradation, or mineralization, results in the conversion of an organic compound to inorganic substances like carbon dioxide (CO₂), water (H₂O), and mineral salts. For organosulfonates, mineralization is confirmed by the release and subsequent recovery of the sulfur as inorganic sulfate (B86663) (SO₄²⁻).

Studies on various sulfonated aromatic compounds have demonstrated significant mineralization under controlled conditions. For example, in the degradation of 2-(4-sulfophenyl)butyrate (a metabolite of LAS), a sulfate recovery of 83% was reported, indicating substantial mineralization. uni-konstanz.de Research on the aerobic treatment of wastewaters containing 2-aminobenzenesulfonic acid and 4-aminobenzenesulfonic acid also showed high levels of chemical oxygen demand (COD) removal and high recovery of sulfate, providing strong evidence for extensive mineralization. who.int

For sodium 3-nitrobenzenesulfonate, a high degree of elimination from water (>90%) has been observed in tests, with a reported Biochemical Oxygen Demand (BOD) of 150 mg/g and a Chemical Oxygen Demand (COD) of 820 mg/g. scbt.com The ratio of BOD to COD can provide an indication of biodegradability, and while the ratio here is relatively low, the high elimination rate suggests that under the right conditions, the compound can be effectively removed from water, likely through a combination of biological and physical processes. scbt.com

| Compound/Metabolite | Parameter | Result | Reference |

|---|---|---|---|

| 2-(4-sulfophenyl)butyrate | Sulfate Recovery | 83% | uni-konstanz.de |

| 4-Aminobenzenesulfonic acid | Mineralization | High recovery of sulfate indicated mineralization. | wur.nl |

| Sodium 3-nitrobenzenesulfonate | Elimination from water (OECD 302B) | > 90% | scbt.com |

| Sodium 3-nitrobenzenesulfonate | Biochemical Oxygen Demand (BOD) | 150 mg/g | scbt.com |

| Sodium 3-nitrobenzenesulfonate | Chemical Oxygen Demand (COD) | 820 mg/g | scbt.com |

| Linear Alkylbenzenesulfonate (LAS) | Mineralization to CO₂ | ~60% | oieau.fr |

Aerobic and Anaerobic Degradation Pathways

Environmental Transport and Distribution

The movement and partitioning of a chemical within the environment are governed by processes such as adsorption to soil and sediment and transformation by light.

Adsorption to soil, sediment, and sludge can significantly affect a chemical's mobility and bioavailability. For sulfonated compounds, which are typically water-soluble, adsorption behavior can be complex. Studies on linear alkylbenzenesulfonates (LAS) have shown that sorption to biomass can be a relevant removal mechanism in wastewater treatment, with one study finding that about 23 mg of LAS was sorbed per gram of dry biomass. oieau.fr

Kinetic studies of this compound in micellar solutions, which can act as a model for micro-heterogeneous environmental systems, provide insight into its partitioning behavior. Research on its reaction with bromide ions in tetradecyltrimethylammonium bromide (TTAB) micelles showed that the addition of alcohols (n-butanol, n-pentanol, n-hexanol) decreased the equilibrium binding constant of the molecule to the micelles. researchgate.net This suggests that the presence of other organic substances (co-solvents) in the environment could increase the mobility of this compound by reducing its tendency to adsorb to organic phases. researchgate.net

| System | Observation | Implication for Environmental Transport | Reference |

|---|---|---|---|

| TTAB cationic micelles + alcohol (co-solvent) | The equilibrium binding constant for this compound to the micelles decreases as the concentration of alcohol increases. | The presence of organic co-solvents in water may reduce the adsorption of the compound to organic matter, potentially increasing its mobility. | researchgate.net |

Phototransformation, or degradation by light, can be a significant fate process for aromatic compounds in sunlit surface waters and on soil surfaces. For nitroaromatic compounds, this process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂), a naturally occurring mineral.

While direct phototransformation data for this compound is limited, studies on related compounds are informative. The photocatalytic degradation of 3-nitrobenzenesulfonic acid using TiO₂ suspensions and UV radiation has been demonstrated. scirp.org Similarly, the photocatalytic degradation of 4-nitroaniline, which has a similar nitroaromatic structure, was studied using both artificial and solar UV radiation with TiO₂. researchgate.net The study identified intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone, indicating that the degradation proceeds through oxidative steps that ultimately lead to ring cleavage. researchgate.net Another study on 2-methyl-5-nitrobenzenesulfonic acid also showed that heterogeneous catalysis with TiO₂ could be an effective pretreatment to enhance subsequent biological degradation. smolecule.com These findings suggest that this compound is likely susceptible to photocatalytic degradation in the environment.

| Compound | Conditions | Key Findings | Reference |

|---|---|---|---|

| 3-Nitrobenzenesulfonic acid | Aqueous TiO₂ suspension, UV light | Effective photocatalytic degradation observed. | scirp.org |

| 4-Nitroaniline | Aqueous TiO₂ suspension, solar/artificial UV | Identified intermediates include p-aminophenol, p-benzoquinone, and hydroquinone. | researchgate.net |

| 2-Methyl-5-nitrobenzenesulfonic acid | Heterogeneous catalysis (TiO₂) | Demonstrated as a useful pretreatment to improve biodegradability. | smolecule.com |

Adsorption/Desorption Processes

Ecotoxicological Impact Assessments

Ecotoxicological assessments evaluate the potential for a substance to cause harm to aquatic and terrestrial organisms. Specific data for this compound is sparse, with safety data sheets often reporting "no data available" for many standard toxicological endpoints. activate-scientific.com

However, based on notifications to the ECHA C&L Inventory, the compound has harmonized classifications for certain hazards. It is classified as causing skin irritation (Skin Irrit. 2) and as being hazardous to the aquatic environment with acute toxicity (Category 4). sigmaaldrich.com This suggests a potential for short-term harm to aquatic organisms upon release into water bodies.

General studies on polar aromatic sulfonates (PAS) suggest that the introduction of a sulfo group often leads to a strong detoxification compared to the non-sulfonated parent compounds. riwa-rijn.org The acute toxicity values (LD50) for many PAS are in the range of grams per kilogram, indicating relatively low acute toxicity. riwa-rijn.org Ecotoxicity data for a closely related compound, sodium 3-nitrobenzenesulfonate, shows it can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. scbt.com Although this is a mammalian toxicity endpoint, it highlights a potential mode of action for nitroaromatic compounds.

The ECHA registration dossier for a more complex, related substance, [(4S,5S)-4-benzyl-2-oxo-5-oxazolidinyl]this compound, indicates that endpoint summaries exist for a range of ecotoxicological tests, including short- and long-term toxicity to fish and aquatic invertebrates, and toxicity to algae, microorganisms, and soil organisms. europa.eu While not directly applicable, these data for a structurally similar molecule could be used in a read-across approach to estimate the potential hazards of this compound in the absence of specific data.

| Compound | Endpoint | Finding/Classification | Reference |

|---|---|---|---|

| This compound | GHS Classification | Skin Irritant (Category 2), Acute Aquatic Toxicity (Category 4) | sigmaaldrich.com |

| This compound | Acute/Reproductive Toxicity | No data available | activate-scientific.com |

| Polar Aromatic Sulfonates (General) | Acute Toxicity | Generally less toxic than non-sulfonated parent compounds. | riwa-rijn.org |

| Sodium 3-nitrobenzenesulfonate | Hazard | Can cause methemoglobinemia. | scbt.com |

Toxicity to Aquatic and Terrestrial Organisms

Data on the specific toxicity of this compound to aquatic and terrestrial organisms is not extensively available in peer-reviewed literature. However, the environmental risk of chemical compounds is often initially assessed using predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, before experimental data becomes available.

For nitroaromatic compounds in general, there is a recognized potential for toxicity. The European Chemicals Agency (ECHA) registration for a structurally related but more complex substance, [(4S,5S)-4-benzyl-2-oxo-5-oxazolidinyl]this compound, indicates that ecotoxicological information, including short-term and long-term toxicity to fish and aquatic invertebrates, is a standard part of the environmental fate and pathways assessment. europa.eu However, specific experimental data for this compound is not provided in the publicly accessible database.

General hazard classifications for 4-nitrobenzenesulfonate and its derivatives often indicate a potential for harm to aquatic life. nih.gov For instance, related compounds are classified as hazardous to the aquatic environment. It is important to note that while these classifications for related substances can provide an indication of potential hazards, they are not a substitute for specific data on this compound.

Given the absence of specific experimental LC50 (lethal concentration, 50%) or EC50 (effective concentration, 50%) values for this compound in the available literature, a definitive data table on its aquatic and terrestrial toxicity cannot be constructed at this time. Research in this area is required to fill this data gap and allow for a comprehensive environmental risk assessment.

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism from the environment through all routes of exposure and to accumulate in the organism to a concentration higher than that in the surrounding environment. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Kow), which is often expressed as its logarithm (log Kow). A higher log Kow value generally suggests a greater potential for a substance to bioaccumulate in the fatty tissues of organisms.

There is a lack of experimentally determined bioaccumulation data, such as the Bioconcentration Factor (BCF), for this compound in the scientific literature. However, computational models provide an estimated value for its log Kow.

The PubChem database lists a calculated XLogP3 value, a computational estimation of the log Kow, for this compound. nih.gov

Table 1: Predicted Bioaccumulation Potential of this compound

| Parameter | Value | Method | Source |

| XLogP3 (log Kow) | 1.4 | Computed | PubChem nih.gov |

A log Kow value of 1.4 suggests a low to moderate potential for bioaccumulation. Substances with a log Kow below 3 are generally considered to have a low potential to bioaccumulate in aquatic organisms. This is because the substance is not sufficiently lipophilic to partition significantly into the fatty tissues of organisms.

While this calculated value provides a useful initial screening-level assessment, it is important to note that it is a prediction and not a substitute for experimental data. The actual bioaccumulation behavior of this compound in different species and environmental compartments may vary. Factors such as metabolism within the organism can significantly influence the extent of bioaccumulation and are not always fully accounted for in QSAR models. Therefore, further experimental studies are necessary to definitively determine the bioaccumulation potential of this compound.